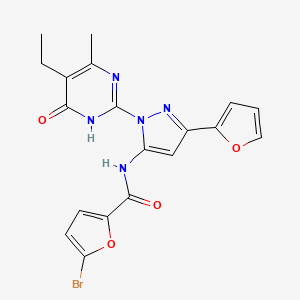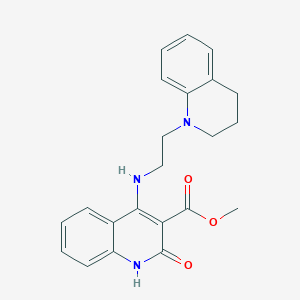![molecular formula C17H17N7O2S B14101585 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14101585.png)
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common scaffold in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced via selective alkylation and hydroxylation reactions.
Attachment of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Incorporation of the triazole moiety: This can be done through a click chemistry approach, using azide and alkyne precursors.
Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the triazole derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or reduce the triazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could lead to a fully saturated purine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Application in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-hydroxy-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-2H-purin-2-one: Lacks the triazole and sulfanyl groups.
8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy and methyl groups.
7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy group.
Uniqueness
The uniqueness of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, methyl, benzyl, triazole, and sulfanyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C17H17N7O2S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H17N7O2S/c1-10-4-6-11(7-5-10)8-24-12-13(23(3)15(26)20-14(12)25)19-16(24)27-17-21-18-9-22(17)2/h4-7,9H,8H2,1-3H3,(H,20,25,26) |
InChIキー |
HUDFIRRBIMORKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NN=CN4C)N(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-tetrahydropyran-3,4,5-triol](/img/structure/B14101505.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14101513.png)
![1-(4-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101520.png)
![3-(2-hydroxy-3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14101525.png)
![1-(3-Chlorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101538.png)
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101541.png)

![4-methyl-5-[3-(morpholin-4-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14101553.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101569.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101577.png)

![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101592.png)
